molecular formula C17H25NO3 B268171 N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

Cat. No.: B268171
M. Wt: 291.4 g/mol
InChI Key: CCFNGSQNGZCBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-(2-ethoxyethoxy)benzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a 2-ethoxyethoxy substituent at the para position of the benzene ring. The 2-ethoxyethoxy group introduces ether-linked flexibility, which may influence solubility, reactivity, and intermolecular interactions compared to simpler substituents like halogens or methoxy groups .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C17H25NO3/c1-2-20-12-13-21-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,18,19)

InChI Key

CCFNGSQNGZCBOT-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties of Selected Benzamides
Compound Name Melting Point (°C) Solubility Trends Notable Functional Features Reference
N-Cyclohexyl-4-methoxybenzamide Not reported Moderate in polar solvents Methoxy enhances lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 Low aqueous solubility Dual methoxy groups stabilize conformation
N-Cyclohexyl-4-(2-ethoxyethoxy)benzamide (hypothetical) Likely high in DMF/DMSO Ether chain improves flexibility
N-(2-Ethylhexyl)benzamide Soluble in organic phases Long alkyl chain increases hydrophobicity

Key Observations:

  • Solubility : The 2-ethoxyethoxy group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs .
  • Conformational Effects : Bulky substituents like cyclohexyl and ethoxyethoxy could influence dihedral angles between the benzene and amide groups, as seen in ortho-substituted benzamides (e.g., dihedral angles ~45–79° in chloro/methoxy derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.